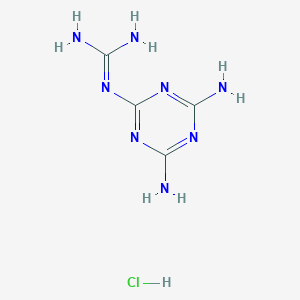

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride” is also known as (4,6-Diamino-1,3,5-triazine-2-yl)guanidine . It has a CAS Number of 4405-08-7 and a molecular weight of 168.16 . The IUPAC name for this compound is N-(4,6-diamino-1,3,5-triazin-2-yl)guanidine .

Molecular Structure Analysis

The molecular formula of this compound is C4H8N8 . The InChI code is 1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12) .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 521.0±33.0 °C and a predicted density of 2.26±0.1 g/cm3 . It is slightly soluble in aqueous base, DMSO, and heated water .Applications De Recherche Scientifique

- Significance : Its use in propellants ensures efficient combustion and controlled energy release, making it valuable for military applications .

- Significance : Its versatility allows for the development of diverse compounds with specific properties .

- Significance : Accurate quantification of impurities is crucial for drug efficacy and patient safety .

- Significance : Understanding its mechanism of action and efficacy can lead to novel cancer therapies .

Solid Propellant Fuel Component in Military Applications

Synthetic Intermediate for Nitrogen-Containing Compounds

Impurity in Metformin (Antidiabetic Drug) Analysis

Antitumor Activity and Neoplasm Inhibition

Potential in High-Energy-Density Materials

Biomedical Research and Drug Development

Mécanisme D'action

Target of Action

It is known to be an impurity of metformin , a widely used drug for the treatment of type II diabetes. Metformin primarily targets the liver, decreasing hepatic glucose production and increasing insulin sensitivity .

Mode of Action

The specific mode of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride is not directly stated in the search results. Given its association with Metformin, it may share similar mechanisms. Metformin works by inhibiting hepatic gluconeogenesis and stimulating peripheral glucose uptake .

Biochemical Pathways

Metformin is known to activate amp-activated protein kinase (ampk), a major regulator of cellular energy homeostasis . This leads to a decrease in hepatic glucose production and an increase in glucose uptake in peripheral tissues .

Pharmacokinetics

It is soluble in water and dmso, and slightly soluble in water when heated . Its melting point is 225°C, and its boiling point is 521.0±33.0 °C . These properties may influence its bioavailability.

Result of Action

It is noted to have antitumor activity and is a neoplasm inhibitor .

Propriétés

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N8.ClH/c5-1(6)9-4-11-2(7)10-3(8)12-4;/h(H8,5,6,7,8,9,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZMTYLBNDRKDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20638905 |

Source

|

| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2959-04-8 |

Source

|

| Record name | NSC231488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)